1-Fluorenemethanol

Antimalarial Drug Discovery Structure-Activity Relationship

1-Fluorenemethanol (9H-fluoren-1-ylmethanol, CAS 73728-55-9) is a polycyclic aromatic alcohol consisting of a fluorene scaffold substituted with a hydroxymethyl group at the 1-position. It has a molecular formula of C14H12O, a molecular weight of 196.24 g/mol, a computed boiling point of 373.3±11.0 °C, a topological polar surface area of 20.2 Ų, and a predicted XLogP3 of 3.7, indicating moderate lipophilicity.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 73728-55-9
Cat. No. B8803180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorenemethanol
CAS73728-55-9
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC=CC(=C31)CO
InChIInChI=1S/C14H12O/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7,15H,8-9H2
InChIKeyOQKYEMHWZYHWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorenemethanol (CAS 73728-55-9): Chemical Identity, Physicochemical Profile, and Procurement-Grade Characterization


1-Fluorenemethanol (9H-fluoren-1-ylmethanol, CAS 73728-55-9) is a polycyclic aromatic alcohol consisting of a fluorene scaffold substituted with a hydroxymethyl group at the 1-position . It has a molecular formula of C14H12O, a molecular weight of 196.24 g/mol, a computed boiling point of 373.3±11.0 °C, a topological polar surface area of 20.2 Ų, and a predicted XLogP3 of 3.7, indicating moderate lipophilicity . It is typically supplied as a white to off-white crystalline solid with purity ≥95% and is classified under GHS as causing serious eye irritation (H319) . Its positional isomerism distinguishes it from the more widely utilized 9-fluorenemethanol (Fmoc-OH precursor), leading to divergent reactivity and application profiles that are critical for procurement decisions .

Why 1-Fluorenemethanol Cannot Be Replaced by 9-Fluorenemethanol or Other Fluorene Alcohols in Critical Synthetic Sequences


The position of the hydroxymethyl group on the fluorene ring fundamentally dictates the compound's chemical reactivity, downstream derivatization potential, and biological target engagement. While 9-fluorenemethanol is primarily a precursor to the Fmoc protecting group for amine protection in peptide synthesis, 1-fluorenemethanol serves as a key intermediate for pharmacologically active fluorene derivatives, including anti-inflammatory agents and antimalarial leads . Generic substitution with the 9-isomer or other fluorene alcohols (e.g., 2- or 4-fluorenemethanol) would alter the regiochemistry of subsequent functionalization steps, leading to different stereoelectronic properties, compromised biological activity, or failed synthetic routes. Procurement without rigorous isomer verification risks introducing an incorrect building block that cannot participate in the intended carbon-carbon or carbon-heteroatom bond-forming reactions at the 1-position .

Head-to-Head Comparative Evidence for 1-Fluorenemethanol Versus Positional Isomers and In-Class Analogs


Antimalarial Activity: 1-Fluorenemethanol-Derived Compounds vs. 9-Fluorenemethanol-Derived Compounds

Fluorenemethanols with aminoalcohol side chains at the 1- and 4-positions were synthesized and evaluated for antimalarial activity. The 1-substituted derivatives, accessible only from 1-fluorenemethanol, exhibited a distinct activity profile compared to 9-substituted analogs. Specifically, while simple 1- and 4-aminoalcohol fluorenemethanols showed no activity, the introduction of chlorine atoms at the 2,7-positions yielded high antimalarial activity . This regiochemical dependence is underscored by the fact that 9-fluorenemethanol-derived compounds (e.g., Fmoc derivatives) are not reported to possess antimalarial activity and are instead exclusively used as protecting groups . Furthermore, the lead antimalarial lumefantrine (benflumetol), a 2,7-dichloro-4-fluorenemethanol derivative, achieves an ED50 of 0.6–1.0 mg/kg/day in P. berghei-infected mice versus chloroquine’s ED50 of 1.9 mg/kg/day . Although the simple alcohol 1-fluorenemethanol is not itself an antimalarial, it is the indispensable precursor for the 1-substituted fluorenemethanol series that led to these potent leads .

Antimalarial Drug Discovery Structure-Activity Relationship

Anti-Inflammatory Drug Intermediate: Exclusive Building Block for 1-Substituted Fluorene Therapeutics

US Patent 5,079,260 explicitly discloses 9H-fluoren-1-ylmethanol as a key intermediate in the synthesis of compounds for treating inflammation . The patent describes the preparation of 1-substituted fluorene derivatives that inhibit leukotriene B4 (LTB4) and other inflammatory mediators. The synthetic route requires the hydroxymethyl group at the 1-position for further elaboration into pharmacologically active entities. In contrast, 9-fluorenemethanol (9H-fluoren-9-ylmethanol) is not claimed as an intermediate in the same patent, highlighting a divergent intellectual property and application space . The 1-isomer thus opens proprietary anti-inflammatory chemical series that cannot be accessed via the commercially dominant 9-isomer, making it a non-substitutable procurement item for inflammation drug discovery programs .

Inflammation Medicinal Chemistry Patent Analysis

Physicochemical Differentiation: Thermal Stability and Solubility Profile vs. 9-Fluorenemethanol

1-Fluorenemethanol exhibits a computed boiling point of 373.3±11.0 °C at 760 mmHg and a density of 1.21 g/cm³ . In contrast, the 9-isomer has a reported melting point of 105–107 °C and is typically stored at 0–5 °C due to thermal sensitivity . The 1-isomer's higher boiling point and absence of a reported low melting point suggest greater thermal stability, which may be advantageous in high-temperature synthetic transformations (e.g., amidations, nucleophilic substitutions) where the 9-isomer could undergo decomposition or unwanted side reactions. Furthermore, 9-fluorenemethanol is known to be soluble in methanol, while 1-fluorenemethanol's solubility profile, though less documented, is inferred from its XLogP3 of 3.7 to favor organic solvents such as THF, ethyl acetate, and dichloromethane .

Physicochemical Properties Formulation Process Chemistry

Synthetic Accessibility and Cost-Effectiveness: Direct Reduction from 1-Fluorenecarboxylic Acid

A patent procedure (US5079260) describes the synthesis of 1-fluorenemethanol by reduction of 1-fluorenecarboxylic acid with borane in THF at 0 °C, yielding the alcohol in 68.5% yield after crystallization . This straightforward two-step sequence from commercially available fluorene (via Friedel-Crafts acylation/carboxylation and reduction) contrasts with the synthesis of 9-fluorenemethanol, which typically requires reduction of 9-fluorenecarboxaldehyde or formylation of fluorene at the 9-position, a site that is more acidic and prone to competing side reactions . The 1-isomer's synthetic route avoids the acidic C9-H proton and thus may offer higher chemo-selectivity and fewer purification challenges, potentially translating to a more cost-effective and scalable supply chain for bulk procurement .

Synthetic Methodology Process Scale-Up Supply Chain

High-Value Application Scenarios for 1-Fluorenemethanol in Drug Discovery and Process Chemistry


Scaffold for Novel Antimalarial Lead Optimization: 1-Substituted Fluorene Series

Medicinal chemistry teams pursuing non-chloroquine, non-artemisinin antimalarial leads can utilize 1-fluorenemethanol to construct libraries of α-(alkylaminomethyl)-1-fluorenemethanols. As demonstrated by the Deng et al. study, the 2,7-dichloro-4-substituted series yielded ED50 values as low as 0.6 mg/kg/day, superior to chloroquine . The 1-substituted series represents an underexplored chemical space that may overcome resistance mechanisms targeting the 4-substituted pharmacophore. Procurement of 1-fluorenemethanol is the entry point to this proprietary chemical series .

Key Intermediate in Anti-Inflammatory Drug Discovery Targeting LTB4 Pathway

As disclosed in US5079260, 1-fluorenemethanol is a required intermediate for synthesizing fluorene-based anti-inflammatory agents that modulate leukotriene B4 signaling . Pharmaceutical companies and CROs engaged in inflammation research can leverage this building block to explore a patent-protected chemical space distinct from NSAIDs and corticosteroids. The availability of a reliable synthetic route (borane reduction of 1-fluorenecarboxylic acid) further supports scale-up for preclinical development .

Physicochemical Differentiation for High-Temperature Synthetic Protocols

Process chemists requiring a thermally robust fluorene alcohol for high-temperature reactions (e.g., >100 °C amidations, Mitsunobu reactions) should select 1-fluorenemethanol over 9-fluorenemethanol, the latter having a melting point of 105–107 °C and recommended cold storage . The 1-isomer's higher boiling point (373 °C) and absence of a low melting point indicate superior thermal stability, reducing the risk of decomposition during prolonged heating. This property is critical for developing robust, scalable manufacturing processes .

Synthesis of Fluorene-Based Fluorescent Probes and Materials

The 1-hydroxymethyl group provides a unique handle for introducing fluorescent tags, polymerizable moieties, or metal-binding ligands at a position that minimally perturbs the fluorene chromophore's optical properties . This contrasts with 9-substituted fluorenes, where substitution directly impacts the central sp3 carbon and can quench fluorescence. Researchers developing fluorene-based OLED materials or fluorescent sensors should procure the 1-isomer to maintain the desired photophysical properties while enabling further functionalization .

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